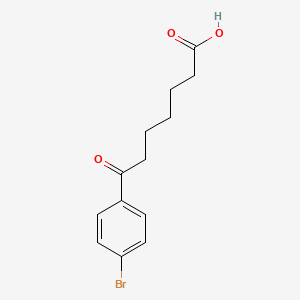
7-(4-Bromophenyl)-7-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Bromophenyl)-7-oxoheptanoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related brominated aromatic compounds and their reactivity, which can provide insights into the chemical behavior of similar structures. For instance, the synthesis of a brominated quinoline derivative is detailed, indicating the reactivity of brominated aromatics in condensation reactions . Additionally, the reactivity of brominated tropone with aminophenols suggests potential for diverse chemical transformations . The esterase-mediated breakdown of bromoxynil octanoate by bacterial strains also highlights the biological relevance and potential biodegradation pathways for brominated aromatic compounds .
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve various strategies, including condensation reactions. In the first paper, a brominated quinoline derivative is synthesized through the reaction of a brominated propenone with a cyclohexanedione in DMF . This suggests that similar methods could potentially be applied to synthesize this compound, using appropriate starting materials and reaction conditions tailored to the desired functional groups.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex, as demonstrated by the X-ray crystallography analysis of the synthesized quinoline derivative . The six-membered ring in this compound adopts a half-chair conformation, and there are significant dihedral angles between the phenyl rings. This level of structural detail is crucial for understanding the physical properties and reactivity of such molecules. Although the exact structure of this compound is not provided, it can be inferred that its bromophenyl group would impart similar conformational and electronic characteristics.
Chemical Reactions Analysis
The papers indicate that brominated aromatics can undergo a variety of chemical reactions. For example, the reaction of brominated tropone with o-aminophenol leads to multiple products, demonstrating the potential for nucleophilic substitution and ring formation . This suggests that this compound could also participate in such reactions, potentially leading to the formation of heterocyclic structures or other derivatives through interactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by their molecular structure. The crystallographic data provided for the quinoline derivative indicates a dense crystalline structure with specific conformational attributes . The esterase-mediated transformation of bromoxynil octanoate to bromoxynil shows that the length of the aliphatic chain affects enzyme activity, which could be relevant for understanding the physical properties of this compound, such as solubility and reactivity . The optimal conditions for the esterase's activity also provide a clue about the stability of brominated compounds under various environmental conditions.
Safety and Hazards
Propiedades
IUPAC Name |
7-(4-bromophenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-8-6-10(7-9-11)12(15)4-2-1-3-5-13(16)17/h6-9H,1-5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMPDMUBLXIWNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645257 |
Source


|
| Record name | 7-(4-Bromophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-83-2 |
Source


|
| Record name | 7-(4-Bromophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

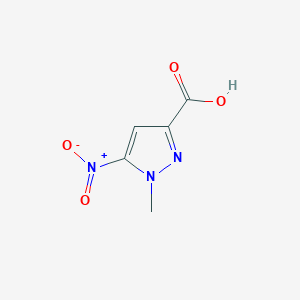
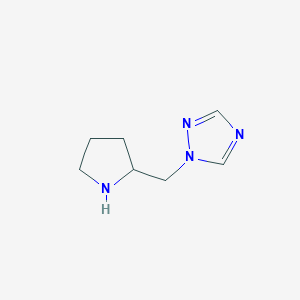
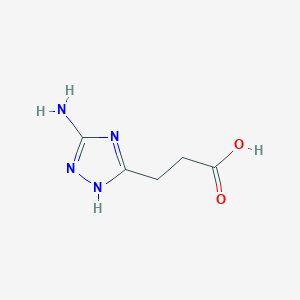
![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B1293144.png)
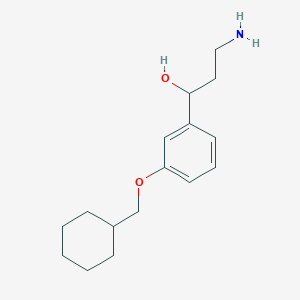

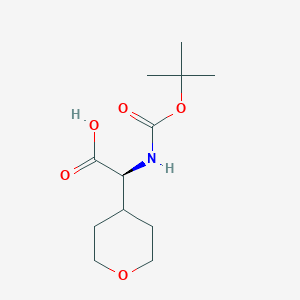
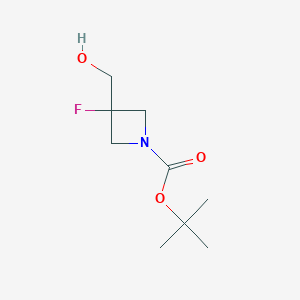

![2,4,5-Trimethylthieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1293153.png)
![2-{4-[(Dimethylamino)methyl]phenyl}benzonitrile](/img/structure/B1293156.png)
![3-[1-(4-methylbenzenesulfonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1293159.png)

